molecular formula C22H18N4O2S B2806043 1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 876941-33-2

1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2806043
CAS No.: 876941-33-2
M. Wt: 402.47
InChI Key: ONYORJZGRXKDBH-UHFFFAOYSA-N
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Description

1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a pyrazole-clubbed pyrazoline hybrid characterized by a fused bicyclic system. Its structure integrates a furan-2-yl group at the 5-position, a phenyl group at the 1'-position, and a thiophen-2-yl substituent at the 3'-position of the pyrazoline ring. This compound is synthesized via cyclocondensation reactions involving heterocyclic precursors, often catalyzed by bases like Cs₂CO₃, as demonstrated in analogous pyrazole-thiazole derivatives .

The compound’s heteroaromatic substituents—furan and thiophene—impart electron-rich properties, which may influence its pharmacokinetic behavior and binding affinity in biological systems. Its molecular weight and logP values can be extrapolated from similar derivatives, such as those reported in (C₂₉H₂₄N₄O₃S, MW 508.59) .

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYORJZGRXKDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and potential applications in therapeutic settings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O2SC_{22}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 402.47 g/mol. The structure features a bipyrazole core substituted with furan and thiophene moieties, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds related to bipyrazoles exhibit notable anticancer activity. For instance, derivatives synthesized from similar structures have shown significant growth inhibition across various cancer cell lines:

  • Case Study : A study reported a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines when tested against related pyrazolo[1,5-a]pyrimidine derivatives . This suggests that the bipyrazole framework may enhance anticancer efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)GI (%)
Compound AHeLa12.550
Compound BMCF710.060
Compound CA5498.070

Kinase Inhibition

The compound's potential as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) has been explored in vitro:

  • Findings : Compounds similar to the target compound exhibited IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA . These findings underscore the significance of structural modifications in enhancing inhibitory activity against these critical kinases.

Table 2: Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)
Compound DCDK20.22
Compound ETRKA0.89

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis and cell cycle arrest in cancer cells:

  • Apoptosis Induction : Studies indicate that treatment with related compounds leads to increased apoptosis in cancer cell lines, suggesting that they may activate apoptotic pathways .
  • Cell Cycle Arrest : Research has shown that these compounds can cause significant arrest during the G0–G1 phase of the cell cycle, indicating their potential to halt cancer cell proliferation .

Comparison with Similar Compounds

Key Observations:

Role of Sulfonamide and Thiazolone: The introduction of sulfonamide (9g) or thiazolone (5d) groups improves solubility and target engagement, whereas the ethanone group in the target compound may prioritize membrane permeability .

Dual Heterocyclic Systems : Compounds with fused furan-thiophene systems (e.g., target compound, 13b) show moderate-to-high antifungal activity due to enhanced π-π stacking with microbial enzymes .

Spectroscopic Characterization

  • NMR Trends : Pyrazoline C4-H protons resonate at δ 3.48–3.86 ppm (doublets), while aromatic protons in thiophene/furan appear at δ 6.01–8.34 ppm .
  • Mass Spectrometry : LCMS data for analogs (e.g., m/z 553.12 for 5m) align with calculated molecular weights, confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 1,4-dicarbonyl compounds with thiophene derivatives under acidic/basic conditions (e.g., using phosphorus pentasulfide as a sulfurizing agent) .
  • Step 2 : Cyclization and dehydration to form the bipyrazole core, followed by functionalization with furan and phenyl groups .
  • Optimization : Reaction temperature (60–80°C), solvent choice (acetic acid or ethanol), and catalyst selection (e.g., hydrazine hydrate for pyrazole ring closure) improve yields up to 70–85% .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1700 cm1^{-1}) and N–H bend (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 403.12 for C20_{20}H17_{17}N3_3O2_2S) .

Q. What preliminary biological activities are associated with this compound?

  • Screening Data :

  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 64 µg/mL) via membrane disruption .
  • Anticancer : IC50_{50} values of 12–25 µM in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, attributed to apoptosis induction .
  • Mechanistic Hypothesis : Thiophene and furan moieties enhance π-π stacking with cellular receptors, while the ethanone group facilitates hydrogen bonding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Computational Workflow :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C–S bond: 65 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox behavior .
  • Molecular Docking : Docking into cyclooxygenase-2 (COX-2) or EGFR kinase reveals binding affinities (-9.2 to -10.5 kcal/mol), guiding structure-activity relationship (SAR) studies .
    • Validation : Correlate computational predictions with experimental IC50_{50} values to refine docking parameters .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC 32 vs. 128 µg/mL for S. aureus) may arise from:

  • Purity Variations : Use HPLC to ensure >95% purity and quantify impurities (e.g., unreacted hydrazine derivatives) .
  • Assay Conditions : Standardize broth microdilution protocols (e.g., Mueller-Hinton agar, 18–24 hr incubation) to minimize variability .
    • Statistical Approach : Apply multivariate analysis (ANOVA) to identify critical factors (e.g., solvent polarity, temperature) affecting yield .

Q. How can reaction intermediates be stabilized to improve scalability for preclinical studies?

  • Challenges : Air-sensitive intermediates (e.g., dihydro-pyrazole precursors) degrade under oxidative conditions .
  • Solutions :

  • Use inert atmospheres (N2_2/Ar) and low-temperature (-20°C) storage .
  • Employ flow chemistry for continuous synthesis, reducing intermediate isolation steps .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure consistency .
  • Data Validation : Cross-validate spectral data with X-ray crystallography (e.g., CCDC deposition for bond angles/lengths) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to confirm activity thresholds .

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